molecular formula C17H11ClN2OS B2713275 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 845902-47-8

4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2713275
CAS No.: 845902-47-8
M. Wt: 326.8
InChI Key: DPYIZTAWDITRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a sulfur-substituted benzofuropyrimidine derivative characterized by a 2-chlorobenzylthio group at the 4-position of the fused heterocyclic core. Benzofuro[3,2-d]pyrimidines are recognized for their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS/c18-13-7-3-1-5-11(13)9-22-17-16-15(19-10-20-17)12-6-2-4-8-14(12)21-16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYIZTAWDITRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzofuran and a suitable pyrimidine precursor.

    Introduction of the Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction of the benzofuro[3,2-d]pyrimidine core with 2-chlorobenzylthiol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine has been studied for its potential as an inhibitor of specific enzymes and receptors. The presence of the chlorobenzylthio group allows for selective interactions with biological targets, making it a candidate for drug development against various diseases.

  • Enzyme Inhibition : The compound can interact with active sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in the development of therapeutic agents targeting metabolic pathways associated with diseases such as cancer and diabetes.
  • Antiproliferative Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against human cancer cell lines. For example, studies have shown that modifications to the pyrimidine structure can enhance its ability to inhibit tumor growth by targeting key receptors involved in cell proliferation (e.g., epidermal growth factor receptor) .

Organic Electronics

The electronic properties of 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to conduct electricity and emit light under certain conditions positions it as a valuable material in the development of advanced electronic components.

Materials Science

Due to its unique structural characteristics, this compound can be utilized in the synthesis of novel materials with specific optical and electronic properties. Its incorporation into polymer matrices could lead to enhanced performance in various applications, including sensors and photovoltaic devices.

Biological Mechanisms

The biological activity of 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is attributed to its interactions with various molecular targets:

  • Reduction Reactions : The chlorobenzyl group can undergo reduction reactions that modify its interaction profile with biological targets. This property is essential for enhancing the compound's efficacy as a therapeutic agent .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against a range of bacteria and fungi. This suggests that 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine may also possess similar activities, making it a candidate for further investigation in antimicrobial drug development .

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The chlorobenzylthio group can enhance binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

4-Chlorobenzofuro[3,2-d]pyrimidine
  • Structure : Chlorine substituent at the 4-position.
  • Properties : Melting point 144–145°C; 1H NMR (CDCl₃) δ 9.01 (s, 1H), 8.27 (ddd, 1H), 7.80–7.74 (m, 2H) .
  • Applications : Intermediate for further functionalization (e.g., amination, thiolation) .
4-(4-Methyl-1-piperazinyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidine
  • Structure : Piperazinyl and phenyl groups at the 4- and 2-positions.
  • Bioactivity : Demonstrated strong binding to human TS (ΔG = -8.6 kcal/mol), with 9 shared residues with methotrexate binding .
  • Applications: Potential anti-rheumatic agent; satisfies ADME criteria .
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine
  • Structure : Bulky tert-butyl and chlorine substituents.
  • Properties : Higher molecular weight (288.73 g/mol); likely enhanced lipophilicity .

Sulfur-Containing Analogues

4-(Benzylsulfanyl)thieno[2,3-d]pyrimidine
  • Structure: Thienopyrimidine core with benzylthio group.
  • Key Difference : Replacement of benzofuran with thiophene alters electronic properties and binding affinity.
  • Applications : Anticancer candidates (similar to benzofuropyrimidines) .
4-(2-Pyridinylthio)benzofuro[3,2-d]pyrimidine
  • Applications: Not explicitly stated but likely targets kinase or protease enzymes .

Physicochemical and Crystallographic Comparisons

Compound Melting Point (°C) Space Group Hydrogen Bonding Network Bioactivity
4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine N/A N/A Predicted C–H···π interactions Anticancer (inferred from analogs)
N8,N8-dibenzyl-N4-(3-bromophenyl) derivative 60% yield (ethanol) P-1 (triclinic) 2D supramolecular layers via H-bonds Antitumor, antifungal
4-Chlorobenzofuro[3,2-d]pyrimidine 144–145 N/A Not reported Synthetic intermediate

Biological Activity

Overview

4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a heterocyclic compound belonging to the class of benzofuro[3,2-d]pyrimidines, which are recognized for their diverse biological activities and potential therapeutic applications. This compound's structure includes a chlorobenzylthio group that enhances its reactivity and biological properties. Notably, its primary target is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical in DNA repair and apoptosis, particularly in cancer cells.

The compound acts primarily by inhibiting PARP-1, which disrupts the repair of DNA single-strand breaks and exacerbates DNA double-strand breaks. This inhibition leads to the promotion of apoptosis in cancer cells through the mitochondrial apoptosis pathway. The biochemical pathways affected by this compound include:

  • Inhibition of DNA Repair: By hindering PARP-1 activity, it prevents effective DNA damage repair.
  • Promotion of Apoptosis: The resultant accumulation of DNA damage triggers apoptotic pathways, leading to cancer cell death.

Cellular Effects

Research on the cellular effects of this compound is still emerging. However, related benzofuro[3,2-d]pyrimidines have shown significant anti-proliferative effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures can exhibit potent cytotoxicity against breast cancer cell lines such as MDA-MB-231.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialPotential activity against pathogens
Anti-inflammatoryInhibits inflammatory pathways

Case Study: Anticancer Activity

A study evaluated the anticancer potential of various pyrimidine derivatives, including those structurally similar to 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine. The results indicated that compounds with a similar scaffold exhibited IC50 values in the low micromolar range against breast cancer cell lines. For example, one derivative showed an IC50 of 0.126 μM against MDA-MB-231 cells while demonstrating significantly less toxicity towards non-cancerous cell lines (MCF10A), suggesting a promising therapeutic window for selective targeting of cancer cells .

Synthetic Routes and Production Methods

The synthesis of 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves:

  • Formation of Benzofuro[3,2-d]pyrimidine Core: Achieved through cyclization reactions using starting materials like 2-aminobenzofuran.
  • Introduction of Chlorobenzylthio Group: Involves nucleophilic substitution with 2-chlorobenzylthiol under basic conditions.

These methods can be optimized for higher yields and purity using advanced catalytic systems and purification techniques such as recrystallization and chromatography.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine?

The synthesis typically involves sequential functionalization of the benzofuropyrimidine core. Key steps include:

  • Thioether formation : Reaction of 4-chlorobenzofuro[3,2-d]pyrimidine with 2-chlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether moiety .
  • Cyclization and purification : Cyclization via Ullmann coupling or nucleophilic aromatic substitution, followed by chromatography (e.g., silica gel, eluent: EtOAc/petroleum ether) to isolate the product. Purity is validated by HPLC (≥98%) .
  • Intermediate characterization : NMR (¹H, ¹³C) and mass spectrometry (HRMS) confirm structural integrity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and distinguishes the thioether (-SCH₂-) group (δ ~4.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₂ClN₂OS: 363.0365) .
  • X-ray crystallography : Resolves crystal packing and confirms substituent orientation (e.g., SHELX refinement) .

Advanced: How do structural modifications at the 2-chlorobenzylthio position affect biological activity?

  • Substituent effects : Replacing the 2-chlorobenzyl group with bulkier/electron-withdrawing groups (e.g., 3-fluorobenzyl) alters steric and electronic profiles, impacting target binding. For example:
    • CaPkc1 inhibition : Derivatives with 2-chlorobenzylthio groups showed optimal IC₅₀ values (100 µM) due to enhanced hydrophobic interactions .
    • Anticancer activity : Bromine or methyl substitutions at the benzofuropyrimidine core improve cytotoxicity by modulating solubility and membrane permeability .

Advanced: What computational strategies are used to predict its drug-likeness and target affinity?

  • Molecular docking : AutoDock/Vina simulations assess binding to targets like thymidylate synthase (TS) or PKC. For example, docking into human TS (PDB: 5X66) revealed hydrogen bonds with Asp218 and hydrophobic interactions with Phe225 .
  • ADME prediction : SWISS ADME evaluates parameters like MLOGP (<4.15) and GI absorption. This compound exhibits favorable oral bioavailability (MLOGP: 2.67) and synthetic accessibility (score: 3.33) .

Basic: What in vitro assays are used to evaluate its biological activity?

  • Kinase inhibition assays : PKC kinase activity kits measure IC₅₀ via ADP-Glo™ luminescence, with CaPkc1 inhibition tested at 50–150 µM .
  • Antifungal screening : Microdilution assays against C. albicans determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability reduction .

Advanced: How do crystallographic studies inform its molecular interactions?

  • SHELX refinement : Single-crystal X-ray data (e.g., Bruker Avance 400) resolve bond angles and dihedral angles, revealing planar benzofuropyrimidine cores and orthogonal thioether substituents. Disorder analysis (e.g., R factor: 0.056) ensures model accuracy .
  • Hydrogen bonding networks : Interactions with solvent or co-crystallized molecules (e.g., DMSO) stabilize the crystal lattice .

Advanced: What contradictions exist in reported optimal concentrations for CaPkc1 inhibition?

  • Concentration-dependent activity : While 100 µM is optimal for CaPkc1 inhibition in benzofuropyrimidine derivatives , structural analogs (e.g., 4-methylpiperazinyl variants) show peak activity at lower concentrations (50 µM) due to improved binding kinetics .
  • Possible explanations : Variations in substituent polarity and enzyme isoform specificity (e.g., PKC-α vs. PKC-β) may account for discrepancies .

Basic: How is purity validated during synthesis?

  • Chromatography : TLC (silica gel 60F₂₅₄) monitors reaction progress, with UV detection at 254 nm .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm ≥98% purity .
  • Melting point analysis : Sharp melting ranges (e.g., 129–132°C) indicate homogeneity .

Advanced: What non-biological applications are explored for benzofuropyrimidine derivatives?

  • Organic electronics : Patent EP426702A1 discloses benzofuropyrimidine dicarbonitriles as emitters in organic light-emitting diodes (OLEDs), leveraging their high electron affinity and thermal stability .
  • Material synthesis : Derivatives serve as ligands for transition-metal catalysts in cross-coupling reactions .

Advanced: How is structure-activity relationship (SAR) analysis conducted for this compound?

  • Scaffold diversification : Modifications at the 4-position (e.g., chloro, amino) and benzylthio group are systematically tested .
  • QSAR modeling : Comparative molecular field analysis (CoMFA) correlates substituent bulk/electrostatics with IC₅₀ values .
  • Pharmacophore mapping : Identifies critical features (e.g., aromatic rings, thioether linker) for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.